molecular formula C9H8BrNO2 B14080762 1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene CAS No. 1338096-89-1

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene

Cat. No.: B14080762
CAS No.: 1338096-89-1
M. Wt: 242.07 g/mol
InChI Key: YHCYQNXJXRRFFM-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom and a nitro-propenyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene can be synthesized through the condensation of 4-bromobenzaldehyde with nitroethane. This reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the condensation process . The reaction proceeds via the formation of an intermediate nitroalkene, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The nitro group can be further oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 1-methoxy-4-[(1Z)-2-nitro-1-propen-1-yl]benzene.

    Reduction: Reduction of the nitro group yields 1-bromo-4-[(1Z)-2-amino-1-propen-1-yl]benzene.

    Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways involving nitro and bromine functionalities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar in structure but lacks the propenyl group.

    4-Bromo-1-nitro-2-propenylbenzene: Similar but with different substitution positions.

    1-Bromo-4-[(1E)-2-nitro-1-propen-1-yl]benzene: An isomer with a different configuration around the double bond.

Uniqueness

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene is unique due to its specific substitution pattern and the presence of both bromine and nitro-propenyl groups

Biological Activity

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene, with the molecular formula C9H8BrNO2C_9H_8BrNO_2 and CAS number 21892-60-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, toxicity, and applications, supported by relevant data and case studies.

The compound exhibits the following physicochemical properties:

PropertyValue
Molecular FormulaC9H8BrNO2
Molar Mass242.07 g/mol
Density1.520 ± 0.06 g/cm³
Melting Point93-95 °C
Boiling Point322.9 ± 17.0 °C
Storage Conditions2-8 °C

These properties are crucial for understanding the compound's behavior in biological systems and its storage requirements .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. Specifically, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress triggers apoptosis pathways, making it a candidate for further development in cancer therapy .

Toxicological Profile

Despite its promising biological activities, the toxicity profile of this compound requires careful consideration. Acute toxicity studies in rodents have shown that high doses can lead to significant adverse effects, including respiratory distress and neurological symptoms. The median lethal concentration (LC50) was found to be approximately 18,000 mg/m³ when administered via inhalation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted to assess the anticancer properties of this compound on MCF-7 cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a significant reduction in cell viability after 48 hours, with an IC50 value calculated at approximately 25 µM .

Properties

CAS No.

1338096-89-1

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

1-bromo-4-[(Z)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6-

InChI Key

YHCYQNXJXRRFFM-SREVYHEPSA-N

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)Br)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.